molecular formula C21H20N2O3S B5571787 N'-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide CAS No. 194418-17-2

N'-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B5571787
CAS No.: 194418-17-2
M. Wt: 380.5 g/mol
InChI Key: FQXFGPMPRRDVRN-PXLXIMEGSA-N
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Description

N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a benzyloxy group attached to a benzylidene moiety, which is further linked to a 4-methylbenzenesulfonohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted sulfonohydrazide derivatives.

Scientific Research Applications

N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the sulfonohydrazide moiety can form hydrogen bonds with amino acid residues. This dual interaction can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-(Benzyloxy)benzylidene)-4-nitrobenzenesulfonohydrazide
  • N’-(2-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzenesulfonohydrazide

Uniqueness

N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

4-methyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-17-11-13-20(14-12-17)27(24,25)23-22-15-19-9-5-6-10-21(19)26-16-18-7-3-2-4-8-18/h2-15,23H,16H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXFGPMPRRDVRN-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194418-17-2
Record name N'-(2-(BENZYLOXY)BENZYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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